molecular formula C4H6N2S B1660579 3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl- CAS No. 79208-64-3

3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl-

Cat. No.: B1660579
CAS No.: 79208-64-3
M. Wt: 114.17 g/mol
InChI Key: PNIUJDOZMFZIFN-UHFFFAOYSA-N
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Description

3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl-: is a heterocyclic compound with the molecular formula C₄H₆N₂S. It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with α,β-unsaturated carbonyl compounds . The reaction conditions often require the use of solvents like ethanol or methanol and may involve heating under reflux.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Chemistry: In chemistry, 3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl- is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of various pyrazole derivatives, which are of interest due to their diverse biological activities .

Biology and Medicine: This compound has potential applications in medicinal chemistry. Pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to explore the specific biological activities of 3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl- and its derivatives .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts for chemical reactions .

Mechanism of Action

The mechanism of action of 3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl- is not fully understood. it is believed to interact with various molecular targets through its thione group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For instance, the presence of a methyl group at the 1-position can affect the compound’s ability to interact with biological targets and its overall stability .

Properties

IUPAC Name

2-methyl-1H-pyrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-6-3-2-4(7)5-6/h2-3H,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIUJDOZMFZIFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60229578
Record name 3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79208-64-3
Record name 3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079208643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-pyrazole-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl-
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Reactant of Route 6
3H-Pyrazole-3-thione, 1,2-dihydro-1-methyl-

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